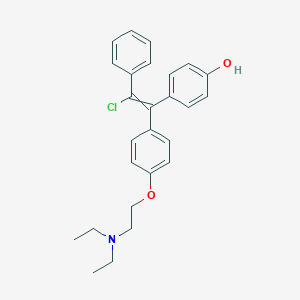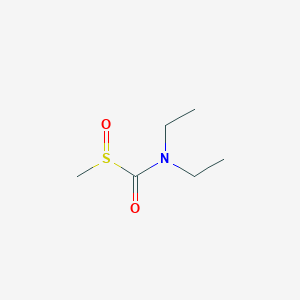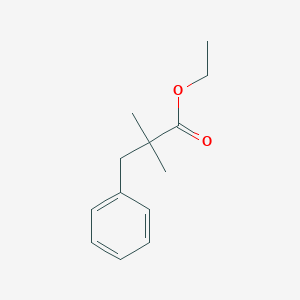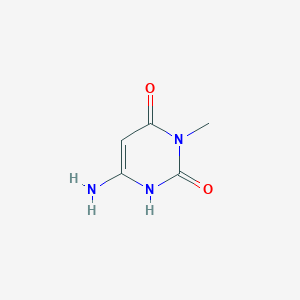
6-Amino-3-methyluracil
Vue d'ensemble
Description
6-Amino-3-methyluracil is an amino derivative of uracil . It has an empirical formula of C5H7N3O2 and a molecular weight of 141.13 .
Synthesis Analysis
A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed .Molecular Structure Analysis
The molecular structure of 6-Amino-3-methyluracil can be analyzed using a variety of spectroscopic methods (UV-vis, EPR, fluorescence spectroscopy), cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied . The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .Physical And Chemical Properties Analysis
6-Amino-3-methyluracil is a stable crystalline solid . It has a melting point of 295 °C (dec.) (lit.) .Applications De Recherche Scientifique
1. Antitumor Activity
Specific Scientific Field:
Medicinal Chemistry and Oncology
6-Amino-3-methyluracil
(also known as 6-aminouracil or AAMU ) is a pyrimidine derivative with potential antitumor properties. Researchers have explored its use in cancer therapy due to its structural similarity to endogenous pyrimidine bases.
Experimental Procedures:
Synthesis
6-Amino-3-methyluracil can be synthesized through chemical reactions involving uracil derivatives and amines. For example, Mannich reactions with 1-aryltetrahydroisoquinolines in ethanol or dioxane have been studied . The use of dioxane as a solvent increases yields.
Results:
2. Antioxidant Properties
Specific Scientific Field:
Biochemistry and Pharmacology
6-Amino-3-methyluracil
has been investigated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage.
Experimental Procedures:
Results:
3. Phenotyping Human N-Acetyltransferase (NAT2)
Specific Scientific Field:
Clinical Pharmacology and Toxicology
Summary:
The ratio of 5-acetylamino-6-amino-3-methyluracil (AAMU) to 1-methylxanthine (1X) in urine samples after caffeine ingestion can indicate human NAT2 phenotypes.
Experimental Procedures:
Results:
Safety And Hazards
Orientations Futures
The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .
Propriétés
IUPAC Name |
6-amino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355712 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyluracil | |
CAS RN |
21236-97-5 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

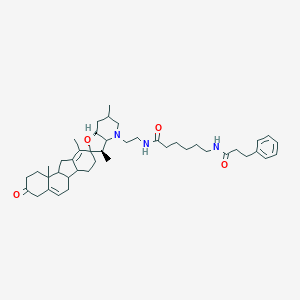
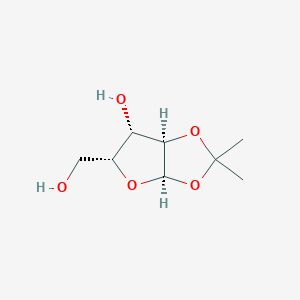

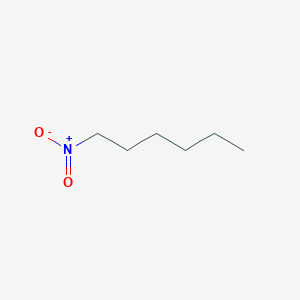
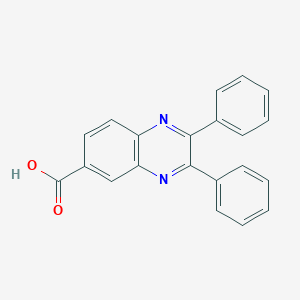
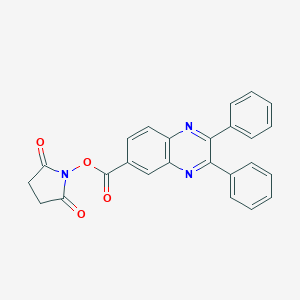
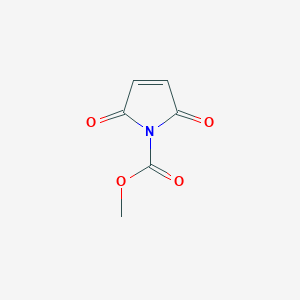
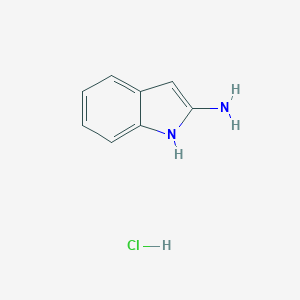
![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
